molecular formula C13H23FN2O2 B14783594 cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Katalognummer: B14783594
Molekulargewicht: 258.33 g/mol
InChI-Schlüssel: RMLUGCZJYTXPOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester: is a synthetic compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol . This compound is notable for its unique spirocyclic structure, which includes a fluorine atom and an amino group, making it a valuable intermediate in pharmaceutical and chemical research.

Vorbereitungsmethoden

The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[44]nonane-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe tert-butyl ester group is usually introduced in the final steps to protect the carboxylic acid functionality during the synthesis . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure provides stability and enhances the compound’s ability to interact with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester include other spirocyclic amino acids and fluorinated compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester lies in its combination of a spirocyclic core, a fluorine atom, and an amino group, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C13H23FN2O2

Molekulargewicht

258.33 g/mol

IUPAC-Name

tert-butyl 7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3

InChI-Schlüssel

RMLUGCZJYTXPOU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.